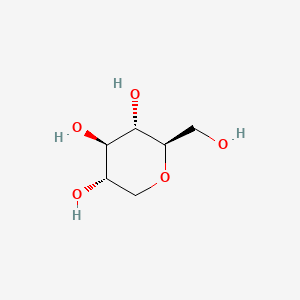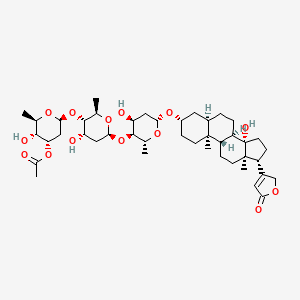
potassium;2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-hydroxypropanoate, also known as potassium lactate, is a potassium salt of lactic acid. It is commonly used in the food industry as a preservative and acidity regulator. The compound has the molecular formula C3H5KO3 and a molecular weight of 128.17 g/mol . It is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 2-hydroxypropanoate can be synthesized by neutralizing lactic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then concentrated and purified .
Industrial Production Methods: In industrial settings, the production of potassium 2-hydroxypropanoate involves the large-scale neutralization of lactic acid with potassium hydroxide. The process is optimized to ensure high yield and purity. The final product is often available as a concentrated aqueous solution .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce pyruvate.
Reduction: It can be reduced to produce propylene glycol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Pyruvate
Reduction: Propylene glycol
Substitution: Depending on the substituent, various derivatives of lactic acid.
Wissenschaftliche Forschungsanwendungen
Potassium 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a buffer and nutrient in cell culture media.
Medicine: It is used in intravenous solutions to correct electrolyte imbalances.
Industry: It is used as a preservative and acidity regulator in food products
Wirkmechanismus
The mechanism of action of potassium 2-hydroxypropanoate involves its dissociation into potassium ions and lactate ions in aqueous environments. The lactate ions can participate in metabolic pathways, such as gluconeogenesis, where they are converted into glucose in the liver. The potassium ions help maintain electrolyte balance and proper cellular function .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-hydroxypropanoate (Sodium lactate)
- Calcium 2-hydroxypropanoate (Calcium lactate)
- Magnesium 2-hydroxypropanoate (Magnesium lactate)
Comparison:
- Sodium 2-hydroxypropanoate: Similar in function but contains sodium instead of potassium. It is also used as a preservative and acidity regulator.
- Calcium 2-hydroxypropanoate: Contains calcium and is often used as a calcium supplement in addition to its preservative properties.
- Magnesium 2-hydroxypropanoate: Contains magnesium and is used for its nutritional benefits as well as its preservative properties .
Potassium 2-hydroxypropanoate is unique due to its potassium content, which makes it particularly useful in applications where potassium supplementation is desired.
Eigenschaften
IUPAC Name |
potassium;2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLMBHDXVLRIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)








